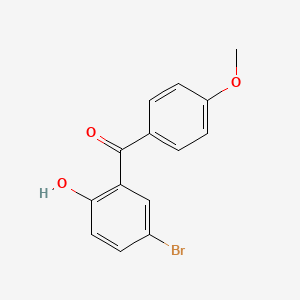
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H11BrO3 It is a derivative of methanone, featuring both bromine and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- (5-Bromo-2-hydroxyphenyl)(4-chlorophenyl)methanone
- (5-Bromo-2-hydroxyphenyl)(4-fluorophenyl)methanone
- (5-Bromo-2-hydroxyphenyl)(4-nitrophenyl)methanone
Uniqueness
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity
生物活性
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone is an aromatic ketone with a molecular formula of C16H15BrO3 and a molecular weight of approximately 307.143 g/mol. The compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group, which contribute to its biological activity. This article explores the biological properties of this compound, focusing on its anti-inflammatory, antioxidant, and potential anticancer activities.
Chemical Structure and Properties
The structural features of this compound include:
- Bromine Atom : Enhances lipophilicity and may participate in halogen bonding.
- Hydroxy Group : Increases solubility and can act as a hydrogen bond donor.
- Methoxy Group : Influences electronic properties and enhances binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory Properties : By modulating enzyme activity linked to inflammatory pathways.
- Antioxidant Activity : Potentially through scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity
Research indicates that this compound may inhibit pro-inflammatory cytokines. For instance, in vitro studies have shown that this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.
Antioxidant Activity
The compound has demonstrated significant antioxidant activity in various assays, including DPPH and ABTS radical scavenging tests. The presence of the hydroxy group is crucial for this activity, as it enhances the ability to donate electrons.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound against several cancer cell lines. Notably:
- In Vitro Studies : The compound exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 20 µM.
Case Studies
-
Study on Anti-inflammatory Effects :
A study conducted on macrophage cell lines demonstrated that treatment with this compound significantly reduced the secretion of TNF-alpha by approximately 40% compared to untreated controls. -
Antioxidant Efficacy Assessment :
In an experiment measuring the DPPH radical scavenging activity, the compound showed a scavenging percentage of 85% at a concentration of 50 µM, indicating strong antioxidant potential. -
Cytotoxicity Evaluation :
The cytotoxic effects were evaluated using MTT assays across various cancer cell lines, revealing that this compound induced apoptosis in K562 cells through mitochondrial pathways.
属性
CAS 编号 |
5445-83-0 |
|---|---|
分子式 |
C14H11BrO3 |
分子量 |
307.14 g/mol |
IUPAC 名称 |
(5-bromo-2-hydroxyphenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H11BrO3/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(15)4-7-13(12)16/h2-8,16H,1H3 |
InChI 键 |
WSXPBMMNRDNDFT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















